molecular formula C6H7ClN2O2S B1348100 2-Chloro-4-sulfamoylaniline CAS No. 53297-68-0

2-Chloro-4-sulfamoylaniline

Cat. No.: B1348100
CAS No.: 53297-68-0
M. Wt: 206.65 g/mol
InChI Key: LFIOFZKZCDMGFG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-Chloro-4-sulfamoylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

As a sulfonamide, 2-Chloro-4-sulfamoylaniline functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of folic acid, which is essential for bacterial replication . By blocking this pathway, the compound effectively inhibits bacterial growth and proliferation.

Comparison with Similar Compounds

2-Chloro-4-sulfamoylaniline can be compared with other sulfonamide compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

4-amino-3-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIOFZKZCDMGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201417
Record name Benzenesulfonamide, 4-amino-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53297-68-0
Record name 4-Amino-3-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53297-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-chlorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-CHLOROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA6DTJ2BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chloro-4-sulfamoylaniline facilitate the purification of lactoperoxidase?

A1: this compound acts as a competitive inhibitor of LPO []. This means it binds to the active site of the enzyme, competing with its natural substrate. By attaching this compound to a Sepharose 4B matrix, researchers created an affinity chromatography column. When a milk sample is passed through this column, LPO binds to the immobilized this compound, while other milk components pass through. Subsequently, LPO can be eluted from the column with high purity. This method resulted in a purification factor of 869.00-fold for LPO from cow milk, demonstrating its efficacy in LPO purification [].

Q2: What are the advantages of using this compound compared to other potential ligands for LPO purification?

A2: The study tested various sulfanilamide derivatives for their inhibitory effect on LPO. This compound, along with 5-amino-2-methylbenzenesulfonamide, exhibited strong inhibition, making them ideal candidates for affinity ligand development. The high purification factors achieved with this compound, especially for cow milk LPO, suggest its strong binding affinity for the enzyme, potentially exceeding that of other ligands [].

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